molecular formula C22H20F2N2OS B2604671 1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea CAS No. 398996-04-8

1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea

Cat. No.: B2604671
CAS No.: 398996-04-8
M. Wt: 398.47
InChI Key: OZYKRYGQWPQZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea is a thiourea derivative characterized by two benzyl groups attached to the nitrogen atoms (N1 and N2) and a 4-(difluoromethoxy)phenyl substituent at the C3 position. The difluoromethoxy group (-OCF₂H) introduces both electron-withdrawing and hydrophobic properties, while the benzyl groups contribute steric bulk and aromatic interactions. This compound is structurally related to other thiourea derivatives used in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity and conformational flexibility .

Properties

IUPAC Name

1,1-dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2OS/c23-21(24)27-20-13-11-19(12-14-20)25-22(28)26(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYKRYGQWPQZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea typically involves the reaction of benzyl isothiocyanate with 4-(difluoromethoxy)aniline. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:

Benzyl isothiocyanate+4-(difluoromethoxy)anilineThis compound\text{Benzyl isothiocyanate} + \text{4-(difluoromethoxy)aniline} \rightarrow \text{this compound} Benzyl isothiocyanate+4-(difluoromethoxy)aniline→this compound

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfinyl derivatives.

Scientific Research Applications

1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets. In biological systems, thiourea derivatives are known to inhibit enzymes by binding to their active sites. This compound may exert its effects by forming hydrogen bonds and other interactions with key residues in the target enzyme, leading to inhibition of its activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Conformational Differences

Thiourea derivatives vary significantly in substituents, affecting bond lengths, dihedral angles, and intermolecular interactions. Below is a comparison of key structural features:

Compound Name Substituents (N1, N2, C3) C=S Bond Length (Å) Dihedral Angle (Phenyl vs. Thiourea) Notable Conformational Features Reference
1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea N1,N2: Benzyl; C3: 4-(difluoromethoxy)phenyl Data not reported Data not reported Likely planar thiourea core with steric hindrance from benzyl groups N/A
1,1-Dibenzyl-3-(4-fluorobenzoyl)thiourea N1,N2: Benzyl; C3: 4-fluorobenzoyl 1.678 70.95° Trans-cis conformation; intermolecular N–H⋯S hydrogen bonds
1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]-1-methylthiourea N1: Cyclohexyl, methyl; C3: 4-(difluoromethoxy)phenyl Data not reported Data not reported Increased hydrophobicity due to cyclohexyl group
1-(2,4-Dimethylphenyl)-3-methylthiourea N1: 2,4-dimethylphenyl; N2: Methyl Data not reported Data not reported Smaller substituents reduce steric hindrance

Key Observations :

  • The C=S bond length in thioureas typically ranges from 1.65–1.68 Å, influenced by electron-withdrawing substituents. For example, 1,1-Dibenzyl-3-(4-fluorobenzoyl)thiourea has a slightly longer C=S bond (1.678 Å) compared to analogs, suggesting reduced electron density at the sulfur atom .
  • Dihedral angles between aromatic rings and the thiourea fragment (~70–73°) indicate similar spatial arrangements across derivatives, but minor variations impact hydrogen-bonding networks and crystal packing .
Electronic and Steric Effects
  • Electron-Withdrawing Groups: The difluoromethoxy group (-OCF₂H) in the target compound provides moderate electron withdrawal, enhancing hydrogen-bond acceptor capacity compared to trifluoromethyl (-CF₃) or perfluorooctyl groups .
  • Steric Effects :

    • Benzyl groups (target compound) create significant steric hindrance, reducing reactivity in nucleophilic substitutions but improving stability in hydrophobic environments.
    • Cyclohexyl and methyl groups () offer intermediate steric bulk, balancing solubility and reactivity .

Key Observations :

  • Higher molecular weight and hydrophobic substituents (e.g., benzyl, fluorous chains) correlate with reduced aqueous solubility .

Biological Activity

Overview

1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea (CAS No: 398996-04-8) is a synthetic organic compound belonging to the thiourea class. Its structure comprises a thiourea group attached to a dibenzyl moiety and a phenyl ring substituted with a difluoromethoxy group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C22H20F2N2OS
  • Molecular Weight : 398.47 g/mol
  • Structure : The presence of the difluoromethoxy group may significantly influence the compound's reactivity and biological activity compared to other thiourea derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Thioureas are known to inhibit various enzymes by binding to their active sites, potentially forming hydrogen bonds and other interactions with key residues. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects.

Antimicrobial Properties

Research indicates that thiourea derivatives exhibit significant antimicrobial activities. For instance, studies have shown that related thioureas demonstrate inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 μg/mL to 3.125 μg/mL for various compounds in the class .

CompoundTarget BacteriaMIC (μg/mL)
6hS. aureus0.78
GE. coli3.125

Case Studies

  • Antimicrobial Efficacy : A study focused on the synthesis of various thiourea derivatives, including those similar to this compound, demonstrated that these compounds exhibited remarkable antibacterial activity against multiple strains of bacteria, with specific emphasis on their effectiveness against resistant strains .
  • Anticancer Potential : A recent investigation into the anticancer properties of thioureas revealed that certain derivatives could inhibit the proliferation of cancer cell lines through modulation of apoptosis-related pathways . Although direct studies on this specific compound are still necessary, the structural similarities suggest potential efficacy.

Comparison with Related Compounds

Comparative analysis with other thioureas highlights the unique properties imparted by the difluoromethoxy substitution:

Compound NameSubstituent GroupBiological Activity
1,1-Dibenzyl-3-phenylthioureaNoneModerate antibacterial
1-Benzyl-3-[4-(trifluoromethoxy)phenyl]thioureaTrifluoromethoxyEnhanced anticancer activity
1,1-Dibenzyl-3-[4-(chloromethoxy)phenyl]thioureaChloromethoxyVarying reactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.